Synthesis of 1-Cyclopropylethanol from Cyclopropyl Methyl Ketone: A Technical Guide
Synthesis of 1-Cyclopropylethanol from Cyclopropyl Methyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropylethanol from cyclopropyl (B3062369) methyl ketone, a common transformation in organic synthesis. The primary method detailed is the reduction of the ketone using sodium borohydride (B1222165), a widely used and efficient reducing agent. This document includes detailed experimental protocols, quantitative data, and spectroscopic characterization of the final product.
Reaction Overview
The synthesis of 1-cyclopropylethanol from cyclopropyl methyl ketone is a standard reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent, yields the final alcohol product.
Reaction Scheme:
Experimental Protocols
This section details the experimental procedures for the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclopropyl methyl ketone | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (B129727) (MeOH) | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Reagent Grade | Prepared in-house |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Reagent Grade | Commercially Available |
Detailed Experimental Procedure
To a solution of cyclopropyl methyl ketone (1.0 eq.) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.5 eq.) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then concentrated under reduced pressure to remove the methanol.
The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude 1-cyclopropylethanol can be purified by distillation to yield a colorless oil.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-cyclopropylethanol.
| Parameter | Value | Reference |
| Molar Mass of Cyclopropyl Methyl Ketone | 84.12 g/mol | N/A |
| Molar Mass of 1-Cyclopropylethanol | 86.13 g/mol | N/A |
| Typical Yield | 85-95% | General expectation for NaBH₄ reductions |
| Purity (after distillation) | >98% | N/A |
Characterization of 1-Cyclopropylethanol
The structure and purity of the synthesized 1-cyclopropylethanol can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
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δ 3.45 (q, J = 6.2 Hz, 1H, CH-OH)
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δ 1.20 (d, J = 6.2 Hz, 3H, CH₃)
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δ 0.95-0.85 (m, 1H, cyclopropyl CH)
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δ 0.55-0.45 (m, 2H, cyclopropyl CH₂)
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δ 0.30-0.20 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz):
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δ 70.1 (CH-OH)
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δ 23.5 (CH₃)
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δ 17.5 (cyclopropyl CH)
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δ 2.5 (cyclopropyl CH₂)
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δ 1.8 (cyclopropyl CH₂)
Infrared (IR) Spectroscopy
The IR spectrum of 1-cyclopropylethanol shows a characteristic broad absorption band for the hydroxyl group (O-H) and bands corresponding to C-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch |
| ~3080, 3000 | C-H stretch (cyclopropyl) |
| ~2970, 2870 | C-H stretch (alkyl) |
| ~1080 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of 1-cyclopropylethanol.
| m/z | Assignment |
| 86 | [M]⁺ |
| 71 | [M-CH₃]⁺ |
| 57 | [M-C₂H₅]⁺ |
| 43 | [C₃H₇]⁺ |
Workflow and Process Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of 1-cyclopropylethanol.
Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.
Caption: Logical relationship of reactants and products.
